3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes acetoxy groups and a chromenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE typically involves multiple steps. One common approach is the esterification of the corresponding hydroxyl groups with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chromenyl moiety to its dihydro form.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetoxy groups can participate in hydrogen bonding and electrostatic interactions, while the chromenyl moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL ((3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE
- 4-(((3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID
Uniqueness
Compared to similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE stands out due to its multiple acetoxy groups and the presence of a chromenyl moiety. These features confer unique reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C25H28O12 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,4-dimethyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H28O12/c1-11-12(2)24(30)36-19-9-17(7-8-18(11)19)35-25-23(34-16(6)29)22(33-15(5)28)21(32-14(4)27)20(37-25)10-31-13(3)26/h7-9,20-23,25H,10H2,1-6H3/t20-,21+,22+,23-,25-/m1/s1 |
InChI Key |
VHGVNYJEZVVZRL-LEKAPFLCSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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